1-(4-Butylphenyl)-3-(3-methylpyridin-2-yl)urea -

1-(4-Butylphenyl)-3-(3-methylpyridin-2-yl)urea

Catalog Number: EVT-5424633
CAS Number:
Molecular Formula: C17H21N3O
Molecular Weight: 283.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714)

Compound Description: CP-724,714 is an anticancer drug that was discontinued due to hepatotoxicity observed in clinical trials. It is metabolized by both CYPs and aldehyde oxidase (AO) in human hepatocytes. []

Relevance: While CP-724,714 shares the presence of a pyridine ring with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, it belongs to the quinazoline class of compounds. Its relevance lies in highlighting the metabolic pathways involving pyridine-containing compounds, particularly the role of AO. This information could be relevant for understanding the potential metabolism of N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. []

3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

Compound Description: This compound's crystal structure has been determined. []

Relevance: This compound shares the pyridine and urea functionalities with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. The presence of a pyrazole ring in this compound instead of the butylphenyl group in the target compound provides a point of structural difference. This comparison can be useful for understanding how different substituents on the urea moiety influence the overall structure and potentially the activity of the compounds. []

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

Compound Description: This series of novel Biginelli dihydropyrimidines were synthesized and tested for antimicrobial, antifungal, and antimalarial activities. []

Relevance: The relevance of this group to N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea lies in the shared urea functionality and the exploration of biological activity. Although structurally different due to the presence of a pyrimidine ring and a piperidine substituent, these compounds provide insights into potential biological activities associated with urea-containing compounds. []

(R)-N′-[2-(4-Methoxy-6-chloro)-pyrimidinyl]-N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea

Compound Description: This compound exhibits insecticidal and fungicidal activities. Its crystal structure has been determined. []

Bis{1-[[(3-ethyl-6-methyl-2-pyridinyl)imino]methylenyl]-2-naphthalenolato-N,O}nickel(II)

Compound Description: This nickel(II) complex acts as a catalyst in norbornene polymerization. []

4-Hydroxy-2-methyl-N-2-pyridinyl-2H-1,2,-benzothiazine-3-carboxamide 1,1-dioxide (Piroxicam)

Compound Description: Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) with poor water solubility. []

Relevance: Piroxicam shares the pyridine ring structure with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. Despite being classified as an NSAID, its structural similarity, particularly the presence of the pyridine ring, makes it a relevant point of comparison for understanding the potential physicochemical properties of the target compound. []

4-[(4-Chloro-5-methyl-2-methylthiophenyl)sulfonyl]-1-(aryl)semicarbazides and N-[(4-chloro-5-methyl-2-methylthiophenyl)sulfonyl]-N'-(4-chlorophenyl)urea

Compound Description: These compounds were evaluated for their anticancer activity in vitro. []

Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates

Compound Description: This study focused on a series of ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates, which are modified through a photoredox-mediated, Pd-catalyzed C–H arylation method. []

Relevance: These compounds are not directly structurally related to N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, as they lack both the urea functionality and the pyridine ring. Their inclusion is solely for highlighting a specific chemical modification method. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a selective, silent 5-HT(1A) antagonist currently under clinical development for treating anxiety and mood disorders. []

N-Substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea

Compound Description: Eight new N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds were synthesized. []

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)ethyl)-N-(2-pyridinyl)-cyclohexane Carboxamide (WAY-101405)

Compound Description: WAY-101405 is a potent and selective 5-HT1A receptor antagonist. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide methanesulfonate (Imatinib Mesylate)

Compound Description: Imatinib Mesylate is an anticancer drug. A new crystalline η-modification of Imatinib Mesylate was developed. []

Relevance: Imatinib Mesylate, though sharing the pyridine ring with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, belongs to a different class of compounds due to its pyrimidine and benzamide groups. This compound is included due to its shared pyridine ring and its status as a clinically relevant anticancer agent. []

Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold

Compound Description: This study involved the design and synthesis of pyrazole acyl(thio)urea derivatives containing a biphenyl scaffold, focusing on their potential as succinate dehydrogenase inhibitors and fungicidal agents. []

2-Chloromethyl-3-Methyl-4-(Methylsulfonyl)Pyridine

Compound Description: This compound is a key intermediate in synthesizing Dexlansoprazole, a medication used to treat GERD and ulcers. []

Relevance: This compound shares the pyridine ring structure with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. It highlights a pyridine-containing compound utilized in a different synthetic pathway, showcasing the versatility of the pyridine motif in medicinal chemistry. []

Tetrahydro-N-methyl-2-(2-pyridinyl)-2-thiophenecarbothioamide (Picartamide)

Compound Description: The crystal structure of Picartamide has been determined. []

Relevance: Picartamide shares the pyridine ring structure with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. Although structurally different due to the presence of a thiophene ring and a thioamide group, this compound highlights the structural diversity possible while retaining the pyridine motif. []

2-Chloro-N-(2-Pyridinyl)Nicotinamides

Compound Description: These compounds readily cyclize to form 5-oxo-5,6-dihydrodipyrido[1,2-a:3′,2′-e]pyrimidin-11-ium chlorides. The rate of cyclization depends on the substituents on the pyridine rings. []

Relevance: This group of compounds shares the pyridine ring with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. The presence of a nicotinamide group in this compound instead of the butylphenyl group in the target compound provides a point of structural difference. []

N-(4-(Benzofuran-2-yl)-3-arylthiazol-2(3H)-ylidene)-arylamines

Compound Description: This series of compounds were evaluated for their antioxidant and anticancer activities. []

Relevance: These compounds are not structurally related to N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, as they lack both the urea functionality and the pyridine ring. Their inclusion is solely for highlighting the biological activities of compounds with a similar core structure. []

2-sec-Butylphenyl N-methylcarbamate (BPMC)

Compound Description: BPMC is a carbamate insecticide. Its acute toxicity is potentiated by fenthion in mice. []

(R)- and (S)-[O-methyl-11C]N-[2-[3-(2-Cyano-phenoxy)-2-hydroxy-propylamino]-ethyl]-N′-(4-methoxy-phenyl)-urea

Compound Description: These compounds are candidate high-affinity β1-adrenoceptor PET radioligands. []

N-(4,6-Disubstituted pyrimidin-2-yl)-N′-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)formyl(thio)urea

Compound Description: This study involved the synthesis and biological evaluation of N-(4,6-disubstituted pyrimidin-2-yl)-N′-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)formylurea and N-(4,6-disubstituted pyrimidin-2-yl)-N′-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)formylthiourea compounds. While they showed limited acaricidal activity, some exhibited herbicidal properties. []

1-Piperidinecarboxamide, N-[2-[[5-Amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS is a calcitonin gene-related peptide (CGRP) receptor antagonist with high selectivity over adrenomedullin receptors. It is a potential treatment for migraines. []

Relevance: BIBN4096BS shares the pyridine ring structure with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. Though structurally different due to the presence of a quinazolinyl group and a complex piperazinylcarbonyl substituent, this compound exemplifies the use of pyridine-containing compounds in targeting specific receptors for therapeutic purposes. []

3-Nitro-N-(4-phenoxyphenyl) Benzamide (ICA-105574)

Compound Description: ICA-105574 is a potent and efficacious hERG channel activator. []

[4-[[N-(3-Chlorophenyl)carbamoyl]oxy]-2-butynyl]trimethylammonium Chloride (McN-A-343)

Compound Description: McN-A-343 and its analogs, including amide, urea, and carbamate derivatives, were synthesized and evaluated for their ganglionic stimulant activity and affinity for muscarinic (M1) receptors. []

Relevance: The McN-A-343 analogs, particularly the urea derivatives, share the urea functionality with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. Although lacking a pyridine ring, these analogs provide insights into the structure-activity relationships of quaternary ammonium compounds with a urea moiety and their interactions with muscarinic receptors. []

Methyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound was synthesized using a Biginelli reaction. []

Alkyl 6-methyl-3-nitro-4-(2-trifluoromethylphenyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylates

Compound Description: This series of compounds were synthesized and evaluated for their calcium channel modulation activity. []

(E,E)-5-(4-Methoxyphenyl)-N-[1-methyl-4-(3-pyridinyl)butyl]-2,4-decadienamide

Compound Description: This compound is a PAF antagonist. []

Relevance: This compound shares the pyridine ring structure with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. Though structurally different due to the lack of a urea group, this compound illustrates the application of pyridine-containing compounds in modulating platelet-activating factor activity. []

3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670)

Compound Description: ABT-670 is an orally bioavailable dopamine D4 agonist developed for potential use in treating erectile dysfunction. []

Relevance: While ABT-670 shares a pyridine ring with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, it belongs to a different class of compounds due to its benzamide group and distinct structure. Its relevance lies in highlighting another instance where a pyridine-containing compound exhibits promising biological activity and drug-like properties. []

4-(4-Methylpiperazine-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

Compound Description: The present invention provides molecular salts of 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl] amino]phenyl]-benzamide, chosen from the group consisting of (D)-tartrate, (L)-tartrate, succinate, and malonate, and a pharmaceutical composition based thereon. []

Relevance: This compound, although structurally different from N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea due to the presence of a pyrimidine and benzamide moiety, shares the pyridine ring. This structural similarity highlights the prevalence of the pyridine scaffold in compounds with potential medicinal applications. []

3-Aryl-1-(4-Methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea Derivatives

Compound Description: This study investigated a series of 3-aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives for their anxiolytic activity. []

N-(2-Methyl-6-benzoxazolyl)-N′-1,5-naphthyridin-4-yl urea (SB334867)

Compound Description: SB334867 is a hypocretin receptor-1 antagonist that preferentially prevents ethanol seeking compared with natural reward seeking. []

[(10-Sulfonic group-3-methyl-biphenyl urea methano) trimethyl ammonium] Dodecyl Benzene Sulfonate

Compound Description: This compound is a plant growth regulator. []

N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas

Compound Description: These compounds were synthesized and assessed for their antifungal and antibacterial activities. []

Relevance: This group of compounds features a pyridine ring and a urea moiety, directly linking them to N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. The presence of a dioxaphosphinino ring system distinguishes them structurally, offering insights into how incorporating phosphorus-containing heterocycles can influence biological activity. []

33. 2 Complexes

Compound Description: These dinuclear nickel(II) complexes, where L-Et represents N,N,N′,N′-tetrakis[(1-ethyl-2-benzimidazolyl)methyl]-2-hydroxy-1,3-diaminopropane, R represents various alkyl groups, and ur represents urea, were synthesized to model the active site of urease. []

Relevance: While structurally dissimilar to N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, these complexes are relevant because they incorporate urea as a ligand. []

Properties

Product Name

1-(4-Butylphenyl)-3-(3-methylpyridin-2-yl)urea

IUPAC Name

1-(4-butylphenyl)-3-(3-methylpyridin-2-yl)urea

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

InChI

InChI=1S/C17H21N3O/c1-3-4-7-14-8-10-15(11-9-14)19-17(21)20-16-13(2)6-5-12-18-16/h5-6,8-12H,3-4,7H2,1-2H3,(H2,18,19,20,21)

InChI Key

QROYNEDGALWRLA-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.